An In-depth Technical Guide to the Chemical Structure of Coumurrayin
An In-depth Technical Guide to the Chemical Structure of Coumurrayin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumurrayin, a naturally occurring coumarin, has garnered interest within the scientific community due to its potential biological activities. As a member of the benzopyrone family, its chemical architecture provides a scaffold for diverse pharmacological properties. This technical guide offers a comprehensive overview of the chemical structure of Coumurrayin, including its physicochemical and spectroscopic properties. Detailed experimental protocols for its isolation and potential synthetic routes are presented, alongside an exploration of its known biological activities and associated signaling pathways. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Identification
Coumurrayin is chemically identified as 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one . Its molecular structure consists of a coumarin core, which is a benzopyrone system, substituted with two methoxy groups at positions 5 and 7, and a prenyl (3-methylbut-2-enyl) group at position 8.
Molecular Formula: C₁₆H₁₈O₄
IUPAC Name: 5,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one
CAS Number: 17245-25-9
Chemical Structure:
Caption: Chemical structure of Coumurrayin.
Physicochemical and Spectroscopic Data
Precise experimental data for Coumurrayin is limited. However, data for a closely related compound, 5,7-dimethoxy-8-(3-methyl-2-oxo-butyl)coumarin, isolated from Murraya paniculata, provides some insight. This related compound has a reported melting point of 121-122 °C.[1] The following tables summarize the available and predicted data for Coumurrayin and related coumarins.
Table 1: Physicochemical Properties of Coumurrayin
| Property | Value | Source |
| Molecular Weight | 274.31 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 2: Spectroscopic Data for Coumarins (General)
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals for aromatic protons, methoxy groups, and the prenyl side chain are expected. The protons on the coumarin nucleus typically appear in the aromatic region. |
| ¹³C NMR | Characteristic signals for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and carbons of the prenyl group would be observed. |
| Infrared (IR) | A strong absorption band corresponding to the C=O stretching of the lactone ring is a key feature. Bands for C=C aromatic stretching and C-O stretching of the methoxy groups are also expected. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Fragmentation patterns often involve the loss of CO from the pyrone ring. |
| UV-Visible (UV-Vis) | Coumarins typically exhibit strong absorption in the UV region due to the conjugated system. |
Experimental Protocols
Isolation of Coumarins from Murraya paniculata
While a specific protocol for Coumurrayin is not detailed, a general procedure for the isolation of related coumarins from the leaves of Murraya paniculata can be adapted.[1]
Workflow for Isolation:
Caption: General workflow for the isolation of coumarins.
Detailed Methodology:
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Plant Material Collection and Preparation: Fresh leaves of Murraya paniculata are collected, air-dried, and ground into a fine powder.
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Extraction: The powdered plant material is subjected to solvent extraction, typically using a solvent of medium polarity like chloroform, to obtain a crude extract.
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Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
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Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired coumarin.
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Purification: Fractions containing Coumurrayin are combined and further purified using techniques such as preparative TLC or recrystallization to yield the pure compound.
Biological Activity and Signaling Pathways
Coumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities of Coumurrayin are not extensively documented, but it is plausible that it shares some of the properties of other coumarins.
Many coumarins exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to the promoter regions of target genes, inducing the expression of pro-inflammatory mediators. Some coumarins have been shown to inhibit this pathway, thereby reducing inflammation.
Caption: Postulated inhibitory effect of Coumurrayin on the NF-κB signaling pathway.
Conclusion
Coumurrayin presents an interesting molecular architecture with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical structure, along with available data on its properties and biological context. While specific experimental data for Coumurrayin remains to be fully elucidated, the information compiled herein on related compounds and general coumarin chemistry offers a solid starting point for researchers. Further studies are warranted to fully characterize the physicochemical properties, develop efficient synthetic protocols, and explore the specific biological activities and mechanisms of action of Coumurrayin. Such research will be crucial in unlocking its full therapeutic potential.
